1,2,4,8-Tetrachloronaphthalene
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Overview
Description
1,2,4,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H4Cl4, and it has a molecular weight of 265.951 g/mol . This compound belongs to the class of polychlorinated naphthalenes, which are known for their stability and persistence in the environment .
Preparation Methods
The synthesis of 1,2,4,8-Tetrachloronaphthalene typically involves the chlorination of naphthalene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,2,4,8-Tetrachloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form lower chlorinated naphthalenes or even naphthalene itself. Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated naphthoquinones.
Scientific Research Applications
1,2,4,8-Tetrachloronaphthalene has several applications in scientific research:
Environmental Studies: Due to its persistence and stability, it is often used as a model compound to study the behavior and fate of polychlorinated naphthalenes in the environment.
Toxicology: Research on its toxicological effects helps in understanding the impact of chlorinated naphthalenes on human health and ecosystems.
Material Science: It is used in the development of advanced materials, including insulating coatings for electrical wires.
Mechanism of Action
The mechanism of action of 1,2,4,8-Tetrachloronaphthalene involves its interaction with biological molecules, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. It may also interfere with enzyme activities and disrupt cellular signaling pathways .
Comparison with Similar Compounds
1,2,4,8-Tetrachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
- 1,2,3,4-Tetrachloronaphthalene
- 1,2,3,5-Tetrachloronaphthalene
- 1,2,3,6-Tetrachloronaphthalene
- 1,2,3,7-Tetrachloronaphthalene
These compounds share similar structural features but differ in the positions of chlorine atoms, which can influence their chemical reactivity and environmental behavior .
Properties
IUPAC Name |
1,2,4,8-tetrachloronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSZUCZKSCTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215636 |
Source
|
Record name | 1,2,4,8-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6529-87-9 |
Source
|
Record name | Naphthalene, 1,2,4,8-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,8-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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